UNC6852
Overview
Description
UNC6852 is a selective degrader of the polycomb repressive complex 2 (PRC2), which is based on proteolysis-targeting chimera (PROTAC) technology. This compound contains an embryonic ectoderm development (EED) ligand and a von Hippel-Lindau (VHL) ligand. It is designed to target and degrade specific components of the PRC2 complex, including EED, enhancer of zeste homolog 2 (EZH2), and suppressor of zeste homolog 12 (SUZ12) .
Preparation Methods
Synthetic Routes and Reaction Conditions
UNC6852 is synthesized using a combination of chemical reactions that involve the coupling of an EED ligand with a VHL ligand. The synthetic route typically involves the following steps:
Synthesis of the EED ligand: This involves the preparation of a ligand that can specifically bind to the EED component of the PRC2 complex.
Synthesis of the VHL ligand: This involves the preparation of a ligand that can bind to the VHL protein, which is part of the ubiquitin-proteasome system.
Coupling of the ligands: The EED ligand and the VHL ligand are coupled together using a linker to form the final PROTAC molecule, this compound.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using the same chemical reactions as described above. The process is optimized for high yield and purity, and it involves rigorous quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
UNC6852 primarily undergoes degradation reactions as part of its mechanism of action. It does not typically undergo oxidation, reduction, or substitution reactions in the context of its biological activity.
Common Reagents and Conditions
The key reagents involved in the synthesis of this compound include:
- EED ligand precursor
- VHL ligand precursor
- Coupling reagents (e.g., carbodiimides)
- Solvents (e.g., dimethyl sulfoxide)
The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the successful coupling of the ligands .
Major Products Formed
The major product formed from the synthesis of this compound is the final PROTAC molecule itself. In biological systems, the degradation of PRC2 components (EED, EZH2, SUZ12) is the primary outcome of the action of this compound .
Scientific Research Applications
UNC6852 has several scientific research applications, including:
Cancer Research: this compound is used to study the role of PRC2 in cancer, particularly in diffuse large B-cell lymphoma (DLBCL) with EZH2 activating mutations.
Epigenetics: this compound is used to investigate the function of PRC2 in gene regulation and epigenetic modifications.
Drug Discovery: this compound serves as a tool compound for the development of new therapeutics targeting PRC2.
Mechanism of Action
UNC6852 exerts its effects by inducing the proteasomal degradation of PRC2 components. The mechanism involves the following steps:
Binding to EED: The EED ligand of this compound binds to the WD40 aromatic cage of the EED component of PRC2.
Recruitment of VHL: The VHL ligand of this compound binds to the VHL protein, which is part of the ubiquitin-proteasome system.
Ubiquitination and Degradation: The binding of this compound to both EED and VHL brings the PRC2 complex into proximity with the ubiquitin-proteasome system, leading to the ubiquitination and subsequent proteasomal degradation of PRC2 components (EED, EZH2, SUZ12)
Comparison with Similar Compounds
UNC6852 is unique in its ability to selectively degrade PRC2 components using PROTAC technology. Similar compounds include:
EED226: Another EED-targeted degrader, but it does not have the VHL ligand and thus does not induce proteasomal degradation.
GSK343: An EZH2 inhibitor that does not degrade PRC2 components but inhibits their enzymatic activity.
EPZ6438 (Tazemetostat): An EZH2 inhibitor used in clinical settings, which also does not induce degradation but inhibits the methyltransferase activity of EZH2
This compound stands out due to its dual-ligand design, which allows it to induce the degradation of PRC2 components, providing a unique approach to targeting this complex in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C43H48N10O6S |
---|---|
Molecular Weight |
832.981 |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[4-[[4-[5-(furan-2-ylmethylamino)-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]benzoyl]amino]butanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H48N10O6S/c1-26-36(60-25-48-26)29-11-9-27(10-12-29)20-45-40(57)34-19-31(54)23-52(34)41(58)37(43(2,3)4)50-35(55)8-5-17-44-39(56)30-15-13-28(14-16-30)33-22-47-42(53-24-49-51-38(33)53)46-21-32-7-6-18-59-32/h6-7,9-16,18,22,24-25,31,34,37,54H,5,8,17,19-21,23H2,1-4H3,(H,44,56)(H,45,57)(H,46,47)(H,50,55)/t31-,34+,37-/m1/s1 |
InChI Key |
PPNNFXIBKLCMTI-WXEAQWFJSA-N |
SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCNC(=O)C4=CC=C(C=C4)C5=CN=C(N6C5=NN=C6)NCC7=CC=CO7)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UNC6852; UNC-6852; UNC 6852 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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